molecular formula C14H22F3N3O9 B8210252 Gcpii-IN-1 tfa

Gcpii-IN-1 tfa

Cat. No.: B8210252
M. Wt: 433.33 g/mol
InChI Key: FNWDAQBGACVZNV-WSZWBAFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GCPII-IN-1 (TFA) involves multiple steps, starting with the preparation of the core scaffold. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of GCPII-IN-1 (TFA) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques are employed to ensure the compound meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

GCPII-IN-1 (TFA) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

GCPII-IN-1 (TFA) has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool to study enzyme inhibition and to develop new chemical inhibitors.

    Biology: The compound is employed in research on neurological diseases, where glutamate carboxypeptidase II plays a role.

    Medicine: GCPII-IN-1 (TFA) is investigated for its potential therapeutic applications in conditions such as prostate cancer and neurodegenerative diseases.

    Industry: The compound is used in the development of diagnostic tools and targeted drug delivery systems

Mechanism of Action

GCPII-IN-1 (TFA) exerts its effects by inhibiting the enzyme glutamate carboxypeptidase II. This enzyme is involved in the hydrolysis of N-acetylaspartylglutamate to N-acetylaspartate and glutamate. By inhibiting this enzyme, GCPII-IN-1 (TFA) reduces the levels of glutamate, which is implicated in various neurological conditions. The compound binds to the active site of the enzyme, preventing its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GCPII-IN-1 (TFA) is unique due to its specific scaffold and functional groups that confer high inhibitory activity and selectivity for glutamate carboxypeptidase II. Its ability to inhibit this enzyme with high potency makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

(2S)-2-[[(1S)-5-amino-1-carboxypentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O7.C2HF3O2/c13-6-2-1-3-7(10(18)19)14-12(22)15-8(11(20)21)4-5-9(16)17;3-2(4,5)1(6)7/h7-8H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)(H2,14,15,22);(H,6,7)/t7-,8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWDAQBGACVZNV-WSZWBAFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22F3N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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